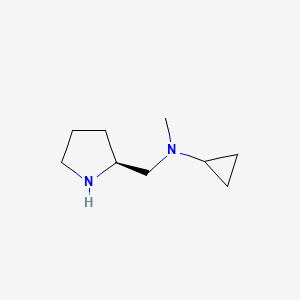

Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine

Descripción general

Descripción

Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a methyl group, which is further linked to an (S)-pyrrolidine moiety. The unique structure contributes to its interaction with biological targets, potentially influencing its pharmacological effects.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step organic reactions. The structure-activity relationship studies indicate that modifications in the cyclopropyl or pyrrolidine components can significantly alter biological activity. For instance, variations in the substituents on the pyrrolidine ring have been shown to enhance potency against specific targets such as bacterial enzymes or receptors.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives have been tested against various bacterial strains, showing minimum inhibitory concentration (MIC) values that suggest effective antibacterial action.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.0048 | E. coli |

| Derivative A | 0.0039 | S. aureus |

| Derivative B | 0.025 | P. aeruginosa |

Antiviral Activity

In addition to antibacterial properties, some studies have explored the antiviral potential of pyrrolidine derivatives against viruses such as SARS-CoV-2. The mechanism often involves inhibition of viral proteases, which are crucial for viral replication.

Case Study: Inhibition of SARS-CoV-2 Protease

A recent investigation into related compounds highlighted their ability to inhibit the papain-like protease of SARS-CoV-2, with promising results suggesting potential therapeutic applications in treating COVID-19 .

Toxicological Profile

Understanding the safety profile of this compound is essential for its development as a therapeutic agent. Preliminary toxicological assessments indicate that while some derivatives exhibit low toxicity in vitro, further studies are required to evaluate their safety in vivo.

Aplicaciones Científicas De Investigación

Neurological Applications

One of the primary applications of cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is its interaction with the histamine H3 receptor. This receptor is involved in various neurological processes, including cognition, memory, and cardiovascular function. Compounds that modulate H3 receptor activity can be beneficial for treating disorders such as Alzheimer's disease and other cognitive impairments .

Synthesis and Derivatives

The synthesis of this compound involves several methodologies that leverage palladium-catalyzed cross-coupling reactions. These reactions are essential for forming C–N bonds, which are crucial in constructing complex amine derivatives .

Key Synthetic Pathways

- Palladium-Catalyzed Cross-Coupling : This method allows for the efficient formation of anilines and related compounds, facilitating the introduction of cyclopropyl groups into various amine structures .

- Structural Modifications : The compound can be modified to enhance its pharmacokinetic properties or selectivity against specific isoforms of nitric oxide synthase (nNOS), which is relevant for neuroprotective strategies .

Pharmacological Properties

This compound has been studied for its pharmacological effects, particularly as an inhibitor of neuronal nitric oxide synthase (nNOS). This enzyme plays a critical role in neurovascular coupling and neurotransmission.

Inhibitory Activity

Studies have shown that derivatives of this compound can exhibit:

- High Selectivity : For nNOS over other isoforms (eNOS and iNOS), making them promising candidates for treating conditions like cerebral palsy .

- Neuroprotective Effects : Certain derivatives demonstrate protective qualities in preclinical models, indicating their potential in therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound and its derivatives in various contexts:

Propiedades

IUPAC Name |

N-methyl-N-[[(2S)-pyrrolidin-2-yl]methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11(9-4-5-9)7-8-3-2-6-10-8/h8-10H,2-7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCZBHBNZPBIAD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCN1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C[C@@H]1CCCN1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666293 | |

| Record name | N-Methyl-N-{[(2S)-pyrrolidin-2-yl]methyl}cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477576-70-8 | |

| Record name | N-Methyl-N-{[(2S)-pyrrolidin-2-yl]methyl}cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.